molecular formula C53H72N2O12+2 B1209417 Cisatracurium CAS No. 96946-41-7

Cisatracurium

Cat. No.: B1209417
CAS No.: 96946-41-7
M. Wt: 929.1 g/mol
InChI Key: YXSLJKQTIDHPOT-LJCJQEJUSA-N
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Biological Activity

Cisatracurium is a non-depolarizing neuromuscular blocking agent widely used in clinical settings to facilitate tracheal intubation and provide muscle relaxation during surgery and mechanical ventilation. Its unique pharmacokinetic properties and biological activity make it a valuable agent, particularly in patients with specific medical conditions such as acute respiratory distress syndrome (ARDS). This article delves into the biological activity of this compound, supported by clinical studies, pharmacological data, and relevant findings.

This compound functions by competitively binding to the neuromuscular junction's acetylcholine receptors. This action inhibits the binding of acetylcholine, preventing muscle contraction. The result is a reversible paralysis of skeletal muscles, which is essential during surgical procedures or when mechanical ventilation is required.

  • Target Receptors:
    • Neuronal acetylcholine receptor subunit alpha-2
    • Muscarinic acetylcholine receptor M2

The pharmacodynamics of this compound can be summarized as follows:

Parameter Value
Volume of Distribution145 mL/kg
Elimination Half-life22 minutes
Plasma Clearance4.57 mL/min/kg
MetabolismHofmann elimination (80%)
Main MetabolitesLaudanosine, monoquaternary alcohol

This compound's metabolism is largely independent of liver function, making it suitable for patients with hepatic impairment. It undergoes Hofmann elimination, a reaction that is pH and temperature-dependent, which allows for rapid clearance from the body .

Clinical Efficacy and Observational Studies

Recent studies have highlighted the efficacy of this compound in various clinical scenarios, especially in patients with ARDS. A notable observational study compared this compound with vecuronium in mechanically ventilated patients. Key findings include:

  • Patient Demographics:
    • Total patients: 3,802 (1,901 in each group)
    • Mean age: 54.3 years (this compound) vs. 50.8 years (vecuronium)
    • Higher prevalence of pneumonia in this compound group (37.6% vs. 33.4%)
  • Clinical Outcomes:
    • No significant difference in mortality (odds ratio: 0.932; P = 0.40)
    • Fewer ventilator days (-1.01 days; P = 0.005)
    • Reduced ICU days (-0.98 days; P = 0.028)

These results suggest that while this compound does not impact overall mortality rates compared to vecuronium, it significantly improves other important clinical outcomes .

Case Studies

  • Study on ARDS Patients:
    In a randomized controlled trial involving 340 ARDS patients treated with this compound for up to 48 hours, researchers found no increase in muscle weakness and an improved adjusted survival rate at 90 days compared to vecuronium .
  • Pediatric Application:
    A study involving pediatric patients (ages 1 month to 12 years) demonstrated that a dose of 0.15 mg/kg of this compound achieved maximum neuromuscular blockade within approximately 3 minutes, with effective block durations varying between age groups .

Adverse Effects and Safety Profile

This compound has a favorable safety profile, but potential adverse effects may include:

  • Transient hypotension due to laudanosine at high doses
  • No significant long-term carcinogenicity established
  • Mutagenicity observed in some assays but not consistently across all tests .

Properties

Key on ui mechanism of action

Like other non-depolarising neuromuscular blocking agents, cisatracurium binds competitively to cholinergic receptors in motor end-plate neurons, blocking acetylcholine from accessing the receptors. Therefore, in the presence of cisatracurium, an end-plate potential cannot be developed. Ion channels remain closed, the cell does not depolarize, and an action potential is not transmitted.

CAS No.

96946-41-7

Molecular Formula

C53H72N2O12+2

Molecular Weight

929.1 g/mol

IUPAC Name

5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

InChI

InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2/t42-,43-,54-,55-/m1/s1

InChI Key

YXSLJKQTIDHPOT-LJCJQEJUSA-N

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

Isomeric SMILES

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

Key on ui other cas no.

96946-41-7

Synonyms

51W89
cisatracurium
cisatracurium besilate
cisatracurium besylate
Nimbex

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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